molecular formula C20H25N3O3S B2446731 N-(2,3-dimethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide CAS No. 1421482-36-1

N-(2,3-dimethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Cat. No.: B2446731
CAS No.: 1421482-36-1
M. Wt: 387.5
InChI Key: FXUFOMLKLBYWQU-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyridine moiety, and a dimethoxyphenyl group, making it structurally complex and potentially versatile in its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Moiety: The pyridine-2-thiol can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the pyridine-2-thiol.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction, where the piperidine ring is acylated with 2,3-dimethoxybenzoyl chloride.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the amine group on the piperidine ring with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridine-2-thiol moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dimethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets might make it useful in the treatment of various diseases, including neurological disorders and cancers.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which N-(2,3-dimethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor function in cell signaling pathways.

    DNA Intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethoxyphenyl)-4-((pyridin-3-ylthio)methyl)piperidine-1-carboxamide
  • N-(2,3-dimethoxyphenyl)-4-((pyridin-4-ylthio)methyl)piperidine-1-carboxamide
  • N-(2,3-dimethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-sulfonamide

Uniqueness

N-(2,3-dimethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and pharmacological effects, making it a valuable subject for further research.

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-25-17-7-5-6-16(19(17)26-2)22-20(24)23-12-9-15(10-13-23)14-27-18-8-3-4-11-21-18/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUFOMLKLBYWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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